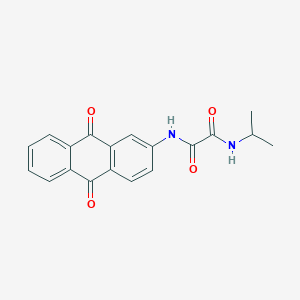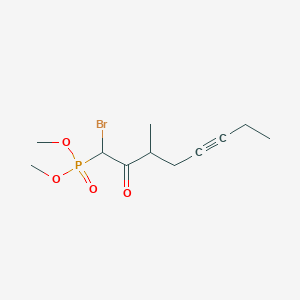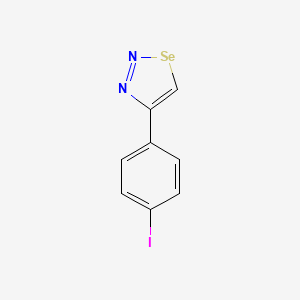![molecular formula C12H16O3 B14370517 4-[(2-Methoxyphenyl)methoxy]butan-2-one CAS No. 90033-47-9](/img/structure/B14370517.png)
4-[(2-Methoxyphenyl)methoxy]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methoxyphenyl)methoxy]butan-2-one, also known as Anisylacetone, is an organic compound with the molecular formula C11H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a butanone structure. This compound is known for its sweet, floral, and fruity odor, often used in flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(2-Methoxyphenyl)methoxy]butan-2-one can be synthesized through the condensation of acetone with anisaldehyde, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the intermediate product to the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors for the condensation and hydrogenation steps.
Catalyst Recovery: Efficient recovery and reuse of the palladium catalyst to minimize costs.
Purification: Distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(2-Methoxyphenyl)methoxy]butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 4-[(2-Methoxyphenyl)methoxy]butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone:
Raspberry Ketone Methyl Ether: Shares the methoxyphenyl group but differs in the ketone structure.
p-Methoxybenzylacetone: Another compound with a methoxyphenyl group but different connectivity.
Uniqueness
4-[(2-Methoxyphenyl)methoxy]butan-2-one stands out due to its specific combination of a methoxyphenyl group and a butanone structure, giving it unique chemical and physical properties. Its pleasant odor and potential biological activities make it valuable in various applications .
Propriétés
Numéro CAS |
90033-47-9 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4-[(2-methoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-10(13)7-8-15-9-11-5-3-4-6-12(11)14-2/h3-6H,7-9H2,1-2H3 |
Clé InChI |
ZVMLOEQEIOGVRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCOCC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)





![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
